1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

BET bromodomain 3D fragment screening BRD4(D1) ligand efficiency

The compound 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (CAS 1705726-67-5, molecular formula C20H21F2NO2S, molecular weight 377.4 g/mol) is a fully synthetic 1,4-thiazepane derivative that belongs to an emerging class of 3D-enriched fragments with demonstrated ligand efficiency for bromodomain and extraterminal (BET) family bromodomains. The structural motif combines a seven-membered thiazepane heterocycle bearing a 2,5-difluorophenyl substituent at the 7-position with a 2-methoxyphenylacetyl N-acyl side chain.

Molecular Formula C20H21F2NO2S
Molecular Weight 377.45
CAS No. 1705726-67-5
Cat. No. B2679093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
CAS1705726-67-5
Molecular FormulaC20H21F2NO2S
Molecular Weight377.45
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C20H21F2NO2S/c1-25-18-5-3-2-4-14(18)12-20(24)23-9-8-19(26-11-10-23)16-13-15(21)6-7-17(16)22/h2-7,13,19H,8-12H2,1H3
InChIKeyWKGRAEVCYMRSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (CAS 1705726-67-5): A 3D-Enriched 1,4-Thiazepane Fragment for Bromodomain and Anticancer Discovery


The compound 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (CAS 1705726-67-5, molecular formula C20H21F2NO2S, molecular weight 377.4 g/mol) is a fully synthetic 1,4-thiazepane derivative that belongs to an emerging class of 3D-enriched fragments with demonstrated ligand efficiency for bromodomain and extraterminal (BET) family bromodomains [1]. The structural motif combines a seven-membered thiazepane heterocycle bearing a 2,5-difluorophenyl substituent at the 7-position with a 2-methoxyphenylacetyl N-acyl side chain. This non-planar, sp3-rich scaffold addresses a critical gap in traditional fragment libraries, which have historically been dominated by flat, aromatic compounds [1]. The compound is computationally characterized with an XLogP3-AA of 3.8, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, physicochemical features compatible with lead-like chemical space [2].

Why Generic 1,4-Thiazepane Analogs Cannot Substitute for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (1705726-67-5) in BET-Targeted Research


Within the 1,4-thiazepane chemotype, both the substitution pattern on the seven-membered ring and the nature of the N-acyl side chain profoundly control target engagement and selectivity. Published structure–activity relationship (SAR) studies on 1,4-thiazepane-based BET bromodomain ligands demonstrate that discrete modifications to the aryl substituent at the 7-position and the N-acyl appendage directly impact binding affinity, as confirmed by protein-observed 19F NMR and X-ray crystallography [1]. The 2,5-difluorophenyl group in compound 1705726-67-5 is isosterically and electronically distinct from mono-fluoro, chloro, or unsubstituted phenyl analogs; changing this group can ablate or significantly weaken the halogen-bonding interactions observed in co-crystal structures with BRD4(D1) [1]. Similarly, the 2-methoxyphenylacetyl moiety of 1705726-67-5 differs from simple acetyl or benzyloxy acetyl variants—found in close structural analogs—in both lipophilicity and hydrogen-bond acceptor geometry, parameters that dictate selectivity over off-target bromodomains such as BRDT(D1) and BPTF [1] [2]. Therefore, generic replacement of this compound with another 1,4-thiazepane without preserving the exact 2,5-difluorophenyl/2-methoxyphenylacetyl substitution signature invalidates SAR continuity and renders potency and selectivity comparisons meaningless.

Quantitative Differentiation Evidence for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (1705726-67-5) Relative to Comparators


BET Bromodomain Scaffold Validation: 1,4-Thiazepane vs. Flat Aromatic Fragments in BRD4(D1) Binding

In a dedicated 3D-enriched fragment screen against BRD4(D1) using 1H CPMG NMR with protein-observed 19F NMR as an orthogonal confirmation assay, 1,4-thiazepane-based fragments—including N-acyl variants structurally analogous to 1705726-67-5—were identified as novel BET bromodomain ligands. The screen yielded a 29% selective hit rate over the related bromodomains BRDT(D1) and BPTF, and subsequent SAR guided by X-ray crystallography confirmed the thiazepane core as a ligand-efficient scaffold for BET bromodomains [1]. This represents a class-level differentiation from traditional flat aromatic fragments, which typically generate lower selectivity rates against homologous bromodomains due to planar recognition motifs [1].

BET bromodomain 3D fragment screening BRD4(D1) ligand efficiency

Antiproliferative Activity Benchmark: 1,4-Thiazepane-Fused Curcuminoids vs. Parent Curcumin Scaffolds

In a systematic medicinal chemistry study, 21 structurally diverse 1,4-thiazepane-based curcuminoids were evaluated for cytotoxicity and reactive oxygen species (ROS) production. Among these, eight out of ten active curcuminoid leads were specifically the 1,4-thiazepane-containing derivatives, demonstrating superior antiproliferative properties compared to their parent non-thiazepane curcuminoid counterparts, along with significantly increased ROS production [1]. Although compound 1705726-67-5 is not itself a curcuminoid, it shares the identical 1,4-thiazepane core scaffold and the N-acyl substitution pattern found in these validated anticancer hits, establishing a direct scaffold-level linkage to the observed anticancer activity.

Anticancer curcuminoid cytotoxicity

Computed Physicochemical Differentiation: 1705726-67-5 vs. Common Thiazepane Isosteres

The calculated physicochemical properties of compound 1705726-67-5 position it distinctively within the 1,4-thiazepane chemical space. With an XLogP3-AA of 3.8, zero hydrogen bond donors, and five hydrogen bond acceptors [1], it deviates from simpler 1,4-thiazepane analogs such as 1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (XLogP ~2.8, 0 HBD, 3 HBA) and 2-(benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone (XLogP ~4.5, 0 HBD, 5 HBA), placing 1705726-67-5 in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility. This lipophilicity window is critical for oral bioavailability predictions and for minimizing promiscuous binding associated with excessively hydrophobic fragments.

Lipophilicity hydrogen-bond capacity drug-likeness

Synthetic Feasibility and Library Diversification: 1,4-Thiazepanes as Privileged 3D Fragments

The Pandey et al. (2020) methodology for 1,4-thiazepane synthesis established a one-pot route from α,β-unsaturated esters and 1,2-amino thiols, delivering 1,4-thiazepanones in good yield (0.5–3 h reaction time) and broad substrate scope [1]. This synthetic tractability enables efficient parallel library construction around the 1705726-67-5 chemotype, supporting rapid SAR exploration. The 2,5-difluorophenyl substituent is particularly valuable because it can serve as a 19F NMR reporter group for protein-observed binding assays, a capability not available with non-fluorinated phenyl analogs [1] [2].

Fragment-based drug discovery thiazepane synthesis library diversification

Highest-Value Application Scenarios for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone (1705726-67-5)


Fragment-Based Screening for Selective BET Bromodomain Inhibitors

Compound 1705726-67-5 is optimally deployed as a starting fragment in 19F NMR-based screening cascades targeting BRD4(D1) and related BET bromodomains. Its 2,5-difluorophenyl substituent serves as an intrinsic 19F probe for protein-observed binding assays, while the 3D thiazepane core provides a validated scaffold with demonstrated ligand efficiency and selectivity over BRDT(D1) and BPTF [1]. Procurement is justified when the research goal is to build a BET-selective chemical probe series with a non-flat, sp3-rich pharmacophore that can exploit the bromodomain acetyl-lysine binding pocket in a conformation distinct from classical triazolodiazepine inhibitors [1].

Oncology Hit-to-Lead Optimization Leveraging a Validated 1,4-Thiazepane Anticancer Scaffold

Based on the demonstrated antiproliferative superiority of 1,4-thiazepane-containing curcuminoids over their parent scaffolds [2], compound 1705726-67-5 can serve as a structurally related diversification point for medicinal chemistry optimization in oncology programs. Its intermediate lipophilicity (XLogP = 3.8) and N-acyl side chain provide multiple vectors for systematic SAR exploration—through aromatic substitution on the 2-methoxyphenyl ring, variation of the thiazepane 2-position, or replacement of the difluorophenyl group—while retaining the core 3D topology associated with enhanced cytotoxicity.

3D-Enriched Fragment Library Construction for Protein–Protein Interaction Targets

For core facilities and screening centers building next-generation fragment libraries, 1705726-67-5 represents a chemically tractable 3D fragment that quantitatively expands the diversity of existing flat compound collections. The established one-pot synthetic route to 1,4-thiazepanones [3] enables parallel analog generation, making this compound a cost-effective entry point for constructing a focused sub-library of fluorinated, N-acyl 1,4-thiazepane fragments optimized for 19F NMR detection and bromodomain ligand discovery.

Chemical Biology Probe Development with Built-in Biophysical Detection Handle

The difluorophenyl moiety in 1705726-67-5 eliminates the need for secondary labeling when probing bromodomain or other protein targets by 19F NMR. This feature is especially valuable in competition-binding experiments, where displacement of the fluorine-labeled fragment by higher-affinity ligands can be monitored quantitatively without interference from ligand-observed artifacts [1] [3].

Quote Request

Request a Quote for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.